molecular formula C9H20N2O B1369145 [1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine CAS No. 914202-87-2

[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine

Cat. No. B1369145
M. Wt: 172.27 g/mol
InChI Key: FURWGAXOMMXUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine”, also known as 3-MPM, is a psychoactive drug that acts primarily as a stimulant. It is a heterocyclic compound with the empirical formula C9H20N2O . The CAS Number is 914202-87-2 .


Molecular Structure Analysis

The molecular weight of [1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine is 172.27 g/mol . The SMILES string representation is NCC1CN (CCCOC)CC1 . The InChI key is FURWGAXOMMXUJR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine is a solid compound . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anticonvulsant Potential

A study by Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, including derivatives relevant to [1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine. They discovered compounds with significant anticonvulsant activities, indicating potential therapeutic applications in seizure management. These findings highlight the potential of such compounds in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).

Catalytic Applications

Roffe et al. (2016) studied the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their C–H bond activation to create unsymmetrical NCN′ pincer palladacycles. These compounds displayed good activity and selectivity in catalytic applications, suggesting their potential in catalysis and related fields (Roffe et al., 2016).

Drug Discovery Scaffold

Yarmolchuk et al. (2011) proposed the use of Hexahydro-2H-thieno[2,3-c]pyrrole, a related compound, as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. The research developed practical syntheses for derivatives, demonstrating the versatility of such compounds in medicinal chemistry (Yarmolchuk et al., 2011).

Photocytotoxicity and Cellular Imaging

Basu et al. (2014) synthesized Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating significant photocytotoxicity and cellular imaging capabilities. These complexes showed potential in the development of therapeutic agents and imaging tools in medical research (Basu et al., 2014).

Ligand Exchange and Spin State Equilibria

Draksharapu et al. (2012) explored the properties of Fe(II) complexes based on ligands like N4Py, which includes structural similarities to [1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine. Their findings in ligand exchange and spin state equilibria contribute to understanding the behavior of such compounds in various chemical environments, relevant for chemical research and development (Draksharapu et al., 2012).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 for hazard classifications .

properties

IUPAC Name

[1-(3-methoxypropyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-6-2-4-11-5-3-9(7-10)8-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWGAXOMMXUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589601
Record name 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine

CAS RN

914202-87-2
Record name 1-(3-Methoxypropyl)-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914202-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine
Reactant of Route 3
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine
Reactant of Route 4
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine
Reactant of Route 5
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine
Reactant of Route 6
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.